1-Amino-3-fluoronaphthalene
Overview
Description
1-Amino-3-fluoronaphthalene is an organic compound with the molecular formula C₁₀H₈FN It is a derivative of naphthalene, where an amino group is substituted at the first position and a fluorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-fluoronaphthalene can be synthesized through a multi-step process involving the diazotization of 1-naphthylamine followed by a substitution reaction with a fluorine-containing compound. The general steps are as follows:
Diazotization Reaction: 1-naphthylamine is mixed with a strong acid solution and a nitrite solution to form a diazonium salt.
Substitution Reaction: The diazonium salt is then reacted with a fluorine-containing compound such as fluoboric acid or fluorophosphoric acid to introduce the fluorine atom
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation can produce naphthoquinones .
Scientific Research Applications
1-Amino-3-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-Amino-3-fluoronaphthalene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in various non-covalent interactions. These interactions can affect the compound’s binding affinity and specificity towards enzymes, receptors, and other proteins .
Comparison with Similar Compounds
1-Fluoronaphthalene: Lacks the amino group, making it less reactive in certain chemical reactions.
1-Amino-2-fluoronaphthalene: The fluorine atom is positioned differently, affecting its chemical properties and reactivity.
1-Amino-4-fluoronaphthalene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications .
Uniqueness: 1-Amino-3-fluoronaphthalene is unique due to the specific positioning of the amino and fluorine groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.
Properties
IUPAC Name |
3-fluoronaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXASSDFKBZVBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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